2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol
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Overview
Description
2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol is a chemical compound known for its unique structure and properties It contains a benzoxadiazole ring substituted with a chloro and nitro group, and an ethanolamine moiety
Mechanism of Action
Target of Action
The primary target of 2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol is glucose transporters in cells . This compound is a fluorescent D-glucose analog, which means it can bind to glucose transporters and be taken up by cells .
Mode of Action
This compound: interacts with its targets by mimicking the structure of D-glucose . Once it binds to the glucose transporters, it is taken up by the cell . The compound’s fluorescent activity can then be detected, providing a measure of glucose uptake .
Biochemical Pathways
The biochemical pathway affected by This compound is the glucose uptake pathway . By mimicking D-glucose, this compound can be taken up by cells in the same way as glucose . This allows it to interfere with the normal functioning of the glucose uptake pathway .
Pharmacokinetics
The ADME properties of This compound Given its structural similarity to d-glucose, it is likely that it shares similar pharmacokinetic properties . This would include being taken up by cells via glucose transporters, metabolized within the cell, and eventually excreted .
Result of Action
The primary result of the action of This compound is the disruption of normal glucose uptake by cells . This can have a variety of effects, depending on the specific cell type and its reliance on glucose for energy .
Action Environment
The action of This compound can be influenced by a variety of environmental factors. For example, the presence of other glucose analogs could compete with the compound for binding to glucose transporters . Additionally, the pH and temperature of the environment could potentially affect the compound’s stability and efficacy .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds can interact with various enzymes, proteins, and other biomolecules .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
There is currently no available data on how the effects of 2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol vary with different dosages in animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol typically involves the reaction of 7-chloro-4-nitro-2,1,3-benzoxadiazole with ethanolamine under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide or dimethyl sulfoxide, with the presence of a base like triethylamine to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation: The ethanolamine moiety can be oxidized to form corresponding aldehydes or acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiols in the presence of a base.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of azido or thiol-substituted derivatives.
Reduction: Formation of 2-[(7-chloro-4-amino-2,1,3-benzoxadiazol-5-yl)amino]ethanol.
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Scientific Research Applications
2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol is widely used in scientific research, particularly in:
Fluorescence Studies: Due to its benzoxadiazole ring, it exhibits fluorescence properties, making it useful as a fluorescent probe in biochemical assays.
Biochemical Research: It is used to study enzyme activities and cellular processes.
Medical Research:
Industrial Applications: Used in the development of fluorescent dyes and markers for various industrial processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Nitro-2,1,3-benzoxadiazol-7-yl)amino]ethanol
- 2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)(methyl)amino]ethanol
- 2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]-2-methyl-1-propanol
Uniqueness
2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol is unique due to its specific substitution pattern on the benzoxadiazole ring, which imparts distinct fluorescence properties and reactivity. This makes it particularly valuable in applications requiring precise and reliable fluorescent labeling.
Properties
IUPAC Name |
2-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4O4/c9-4-3-5(10-1-2-14)8(13(15)16)7-6(4)11-17-12-7/h3,10,14H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNUHMROEIBTAEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1NCCO)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.